![molecular formula C19H24ClNO B2502190 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride CAS No. 2241141-13-7](/img/structure/B2502190.png)
2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride" is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic properties. The presence of a methoxyphenyl group suggests potential interactions with biological systems, possibly influencing the compound's pharmacokinetics and pharmacodynamics.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting with basic piperidine or its precursors, followed by functionalization at various positions on the ring. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines involves the introduction of a phenyl amido group at the 4-position of a 3-methylpiperidine ring . Similarly, the synthesis of O-substituted derivatives of piperidine includes the coupling of a sulfonyl chloride with piperidine, followed by substitution reactions . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate methoxyphenyl and hydrochloride components at the relevant positions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, the crystal structure of a related compound, 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, shows a slightly distorted chair conformation of the piperidine ring, with equatorial orientation of substituents except for an axial chlorine . This information can be used to infer the possible conformational preferences of "this compound".
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrolysis, as seen in the study of the kinetics of hydrolysis of a methoxy-substituted piperidine derivative . The reactivity of the compound can be influenced by the presence of electron-donating or withdrawing groups, such as the methoxy group, which can affect the rate and outcome of reactions. The compound may also participate in reactions typical of piperidines, such as nucleophilic substitutions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The presence of a methoxy group and a hydrochloride salt form can influence these properties, potentially enhancing the compound's solubility in aqueous media. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the solid-state properties of these compounds .
科学的研究の応用
Pharmacological Evaluation
- A study synthesized and evaluated a series of 3-methyl-4-(N-phenyl amido)piperidines, focusing on the methoxyacetamide pharmacophore. This led to compounds with optimal analgesic potency and short duration of action (Lalinde et al., 1990).
Synthesis and Biological Activities
- Research on the synthesis of 2,6-diaryl-3-methyl-4-piperidones showed that certain derivatives exhibited high analgesic and local anaesthetic activity. However, oximes and thiosemicarbazones of these compounds lacked these activities (Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential
- A study reported the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which showed significant antioxidant and antimicrobial activities. This highlights the potential of modified piperidines in these areas (Harini et al., 2014).
Anticonvulsant Activity
- Research into 3-phenyl-2-piperidinone derivatives revealed that certain lactams exhibited anticonvulsant activity comparable to or better than valproic acid, indicating potential applications in treating epilepsy (Brouillette & Grunewald, 1984).
Identification and Quantification of Impurities
- A study on cloperastine hydrochloride, a piperidine derivative used in cough treatment, identified and quantified various impurities. This research is crucial for ensuring drug purity and safety (Liu et al., 2020).
Synthesis of 1-Substituted 2-Aminoethylphenylphosphinic Acids
- A reaction involving methyl phenylphosphinylacetic acid and primary or secondary alcohols, catalyzed by piperidine, was used to synthesize 1-substituted 2-aminoethylphenylphosphinic acids, showcasing the versatility of piperidine in organic synthesis (Krawczyk, 1996).
Synthesis and Pharmacological Properties of Sila-Analogues
- Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type provided insights into their syntheses, structures, and pharmacological properties. This study contributes to the understanding of ligand-receptor interactions (Tacke et al., 2003).
作用機序
特性
IUPAC Name |
2-[[2-(3-methoxyphenyl)phenyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-18-10-6-8-16(14-18)19-11-3-2-7-15(19)13-17-9-4-5-12-20-17;/h2-3,6-8,10-11,14,17,20H,4-5,9,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHZRQZKJOKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CC3CCCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

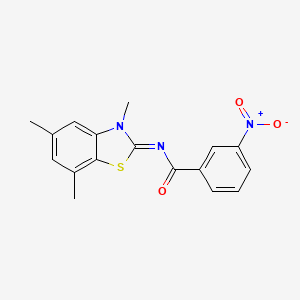
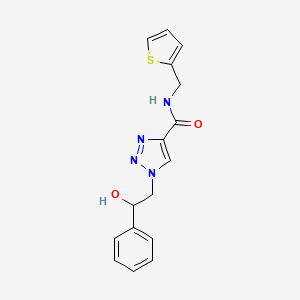
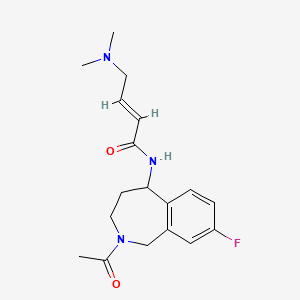

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
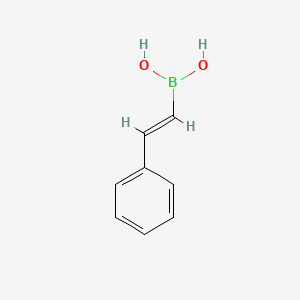
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

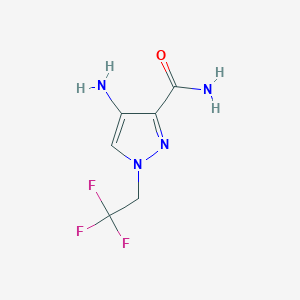
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)